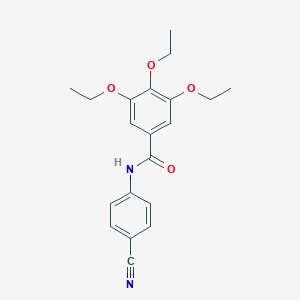
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol. CTB is a member of the benzamide family of compounds and is often used as a reference compound in various studies.
Mechanism of Action
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor with high affinity and acts as an agonist, meaning that it activates the receptor. The exact mechanism by which N-(4-cyanophenyl)-3,4,5-triethoxybenzamide activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of intracellular calcium levels. Activation of the sigma-1 receptor by N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of effects on cellular processes, including the modulation of ion channels, the regulation of cell survival and death pathways, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can improve cognitive function in animal models of Alzheimer's disease and can reduce the severity of symptoms in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide in lab experiments. For example, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, the effects of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide on cellular processes can be complex and difficult to interpret.
Future Directions
There are several future directions for research on N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a reference compound in the development of these drugs, but more research is needed to identify compounds that have higher affinity and selectivity for the sigma-1 receptor. Another area of interest is the role of the sigma-1 receptor in cancer. Recent studies have suggested that the sigma-1 receptor may play a role in cancer cell proliferation and survival, and N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have anti-tumor effects in animal models. Further research is needed to fully understand the role of the sigma-1 receptor in cancer and to develop new drugs that target this receptor for cancer treatment.
Synthesis Methods
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-cyanophenylamine in the presence of a base to yield N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. The synthesis of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research due to its ability to bind to certain receptors in the brain. Specifically, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. This receptor has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a tool to study the role of the sigma-1 receptor in these diseases and to develop new drugs that target this receptor.
properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4/c1-4-24-17-11-15(12-18(25-5-2)19(17)26-6-3)20(23)22-16-9-7-14(13-21)8-10-16/h7-12H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
BFYCJKUZYHOFHC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

